
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a piperidino group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Another method includes the double aza-Michael reaction, which is an atom-efficient method to access chiral 4-piperidine-based building blocks from divinyl ketones .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve large-scale reductive amination processes. The choice of solvents, catalysts, and reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidone.
Reduction: Hydrogenation of the phenyl group.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the core piperidine structure .
Applications De Recherche Scientifique
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is crucial for the inhibition of cholinesterase receptors, interacting with key amino acids in the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as:
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor.
N-(piperidine-4-yl) benzamide compounds: Investigated for their anticancer activity.
Uniqueness
Ketone, 4-phenyl-4-piperidyl piperidino, hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with cholinesterase receptors and other molecular targets makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
83863-47-2 |
|---|---|
Formule moléculaire |
C17H25ClN2O |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
(1-phenylpiperidin-1-ium-4-yl)-piperidin-1-ylmethanone;chloride |
InChI |
InChI=1S/C17H24N2O.ClH/c20-17(19-11-5-2-6-12-19)15-9-13-18(14-10-15)16-7-3-1-4-8-16;/h1,3-4,7-8,15H,2,5-6,9-14H2;1H |
Clé InChI |
XCYXHJURILZVDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2CC[NH+](CC2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


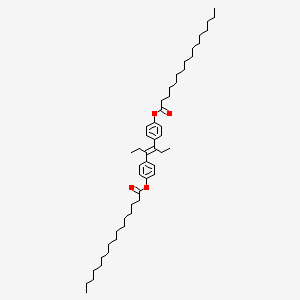
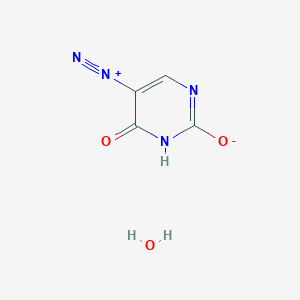

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
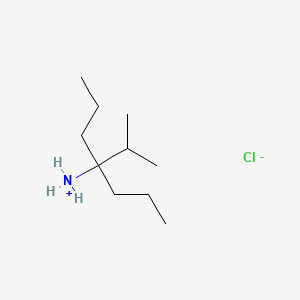
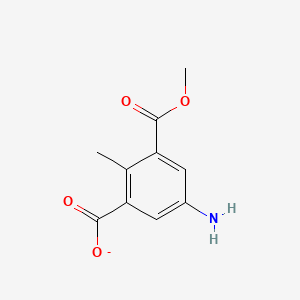

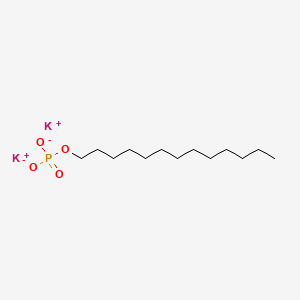

![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
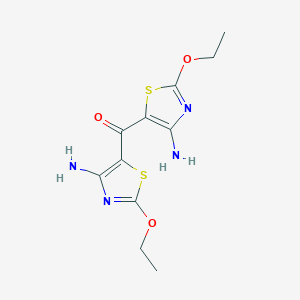


![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
